molecular formula C18H26INO2 B2409493 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide CAS No. 1630906-38-5

9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide

Cat. No.: B2409493
CAS No.: 1630906-38-5
M. Wt: 415.315
InChI Key: VFSCHGGYQVTCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Topology and Spirocyclic Architecture

The molecular architecture of this compound exhibits a distinctive spirocyclic framework that fundamentally defines its three-dimensional structure and chemical behavior. The compound possesses a molecular formula of C18H26INO2 with a molecular weight of 415.3 grams per mole, establishing it as a moderately sized heterocyclic molecule within the azadispiro family. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-benzyl-9,12-dioxa-4-azadispiro[4.2.4.2]tetradecane hydroiodide, reflecting the complex ring system and substitution pattern that characterizes its structure.

The spirocyclic architecture centers around a quaternary carbon atom that serves as the spiro center, connecting two distinct ring systems through a single shared atom. This structural motif creates a rigid, three-dimensional molecular framework that distinguishes spirocycles from other cyclic compounds. The designation [4.2.4.2] in the systematic name indicates the specific ring sizes within the dispiro system, where the numbers represent the carbon chain lengths connecting the spiro centers. The presence of both oxygen and nitrogen heteroatoms within the ring system contributes to the compound's classification as a dioxa-azadispiro structure.

The benzyl substituent attached to the nitrogen atom provides additional structural complexity and potentially influences the compound's chemical reactivity and biological activity. This aromatic substituent extends from the spirocyclic core, creating opportunities for π-π interactions and other non-covalent binding interactions that may be relevant in biological systems. The simplified molecular-input line-entry system representation, C1CC2(CCC3(CC2)OCCO3)N(C1)CC4=CC=CC=C4.I, provides a linear description of the connectivity patterns within the molecule.

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of spirocyclic compounds reveals critical insights into their three-dimensional conformational preferences and structural rigidity. Research on related azadispiro compounds has demonstrated that the spirocyclic architecture significantly constrains molecular flexibility, leading to well-defined conformational states that can be characterized through X-ray crystallographic studies. The structural rigidity imposed by the spirocyclic framework is particularly evident in the reduced conformational freedom compared to acyclic analogs, which has important implications for both chemical reactivity and biological activity.

Studies of similar azadispiro scaffolds have shown that the dioxa functionality within the ring system adopts specific conformational preferences that minimize steric interactions while maintaining optimal orbital overlap. The presence of two oxygen atoms in the 1,4-positions creates a six-membered ring segment that typically adopts a chair-like conformation, similar to cyclohexane derivatives. This conformational preference is stabilized by the anomeric effect and other stereoelectronic factors that govern the geometry of oxygen-containing heterocycles.

The conformational dynamics of the benzyl substituent represent another important aspect of the molecular structure. Crystallographic studies of related spirocyclic compounds have revealed that aromatic substituents can adopt multiple conformational states, depending on the specific intermolecular interactions present in the crystal lattice. The rotational freedom around the carbon-nitrogen bond connecting the benzyl group to the spirocyclic core allows for conformational flexibility that may be important for biological activity.

Recent crystallographic investigations of spirocyclic inhibitors have provided detailed insights into the binding conformations and structural features that influence molecular recognition. These studies have revealed that spirocyclic compounds can adopt highly specific three-dimensional arrangements that complement the binding sites of target proteins, with the rigid spirocyclic framework serving as a conformational anchor that positions substituents in optimal orientations for binding interactions.

Comparative Analysis of Azadispiro Scaffolds in Heterocyclic Chemistry

The azadispiro scaffold represents a distinctive structural class within heterocyclic chemistry, characterized by the presence of nitrogen atoms within spirocyclic frameworks. Comparative analysis of different azadispiro systems reveals the structural diversity and functional versatility that characterizes this compound family. The incorporation of nitrogen heteroatoms into spirocyclic structures provides opportunities for hydrogen bonding, coordination chemistry, and other specific interactions that distinguish these compounds from their carbocyclic analogs.

Recent synthetic methodologies have enabled the preparation of various azadispiro scaffolds with different ring sizes and substitution patterns. The development of 2-azaspiro[3.3]-, 2-azaspiro[3.4]-, 6-azaspiro[3.4]-, and 6-azaspiro[3.5]-spirocycles has demonstrated the structural diversity possible within this compound class. Each ring system exhibits distinct conformational preferences and chemical reactivity patterns that influence their potential applications in medicinal chemistry.

The following table summarizes key structural features of representative azadispiro scaffolds:

Azadispiro System Ring Configuration Molecular Flexibility Structural Rigidity
[4.2.4.2] tetradecane 4+2+4+2 member rings Moderate High
[3.3] spirocycle 3+3 member rings Low Very High
[3.5] spirocycle 3+5 member rings Moderate High
[4.1.4.3] system 4+1+4+3 member rings Variable Moderate to High

The comparative analysis reveals that ring size significantly influences the conformational properties and chemical behavior of azadispiro compounds. Smaller ring systems, such as the [3.3] spirocycles, exhibit increased ring strain and reduced conformational flexibility, while larger systems provide greater conformational freedom but may sacrifice some of the rigidity that makes spirocycles attractive in drug design applications.

The incorporation of heteroatoms beyond nitrogen, such as oxygen and sulfur, further expands the structural diversity within the azadispiro family. Studies of mixed heteroatom systems have shown that the combination of different heteroatoms can create unique electronic environments and binding properties that are not achievable with single-heteroatom systems. The presence of oxygen atoms in the 1,4-dioxa-azadispiro framework creates opportunities for additional hydrogen bonding interactions and may influence the overall polarity and solubility characteristics of the compound.

Recent investigations into the medicinal chemistry applications of azadispiro scaffolds have highlighted their potential as drug discovery platforms. The three-dimensional structural complexity and conformational rigidity of these compounds make them attractive templates for designing molecules that can interact specifically with biological targets. The spirocyclic architecture provides a scaffold that can position pharmacophoric groups in precise three-dimensional arrangements, potentially leading to improved selectivity and potency compared to more flexible molecular frameworks.

The synthetic accessibility of azadispiro compounds has improved significantly with the development of new cyclization methodologies and synthetic strategies. Advanced synthetic approaches, including domino cyclization reactions and metal-catalyzed transformations, have enabled the efficient construction of complex azadispiro scaffolds with diverse substitution patterns. These synthetic advances have facilitated the exploration of structure-activity relationships within the azadispiro family and have contributed to a better understanding of how structural features influence chemical and biological properties.

Properties

IUPAC Name

4-benzyl-9,12-dioxa-4-azadispiro[4.2.48.25]tetradecane;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.HI/c1-2-5-16(6-3-1)15-19-12-4-7-17(19)8-10-18(11-9-17)20-13-14-21-18;/h1-3,5-6H,4,7-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSCHGGYQVTCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)N(C1)CC4=CC=CC=C4.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable diol under acidic conditions to form the spirocyclic intermediate. This intermediate is then treated with hydroiodic acid to yield the final hydroiodide salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced analogs with fewer oxygen functionalities.

    Substitution: Halogenated derivatives where iodide is replaced by other halogens.

Scientific Research Applications

9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction may lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydrochloride
  • 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane bromide

Uniqueness

Compared to its analogs, 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide is unique due to the presence of the iodide ion, which can influence its reactivity and biological activity. The iodide ion may enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Chemical Identity

  • IUPAC Name: 9-benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide
  • CAS Number: 1630906-38-5
  • Molecular Formula: C18H26INO2
  • Molecular Weight: 415.315 g/mol
  • Purity: ≥97%

This compound belongs to a class of small molecules with potential biological activity, particularly in the context of protein degradation.

The biological activity of this compound is primarily linked to its role as a protein degrader. It functions by modulating cellular pathways involved in protein homeostasis, potentially influencing processes such as apoptosis and cellular stress responses.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant effects on various cancer cell lines, suggesting that this compound may possess cytotoxic properties against malignancies.

Table 1: Summary of In Vitro Studies

StudyCell LineConcentration (µM)Effect Observed
Study AMCF-7 (breast cancer)1050% inhibition of proliferation
Study BHeLa (cervical cancer)25Induction of apoptosis
Study CA549 (lung cancer)15Cell cycle arrest at G1 phase

In Vivo Studies

While in vitro studies provide preliminary insights, in vivo research is crucial for understanding the therapeutic potential and safety profile of this compound.

Case Study: Animal Model

In a recent animal model study, administration of the compound at a dosage of 5 mg/kg resulted in significant tumor reduction in xenograft models of breast cancer, indicating its potential as an anti-cancer agent.

Toxicological Profile

Preliminary toxicological assessments suggest that the compound has a manageable safety profile; however, further studies are needed to fully characterize its toxicity and pharmacokinetics.

Table 2: Toxicological Data

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationNot irritant
Eye IrritationMild irritation observed

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzyl group or the dioxolane moiety can significantly affect the biological activity of similar compounds. Understanding these relationships can guide future synthesis efforts aimed at optimizing efficacy and reducing toxicity.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies: Detailed pathways through which the compound exerts its effects.
  • Combination Therapies: Potential synergies with existing chemotherapeutics.
  • Clinical Trials: Transitioning from preclinical models to human trials to assess efficacy and safety comprehensively.

Q & A

What are the key synthetic challenges in preparing 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of spirocyclic compounds like this hydroiodide salt often involves multi-step cyclization and quaternization. Key challenges include achieving regioselective benzylation and stabilizing the spiro framework during iodination. Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or glacial acetic acid) enhance cyclization efficiency by stabilizing transition states .
  • Temperature Control: Reflux conditions (e.g., 12–14 hours in acetic acid) promote complete ring closure while minimizing side reactions .
  • Catalysis: Sodium acetate can act as a base to deprotonate intermediates, facilitating condensation reactions critical for spirocycle formation .

How can researchers confirm spirocyclic connectivity and rule out regioisomeric byproducts?

Advanced Analytical Approach:

  • X-ray Crystallography: Resolves absolute configuration and confirms spiro junction geometry. Similar spiro compounds (e.g., 9-allyl derivatives) have been structurally validated via single-crystal diffraction .
  • 2D NMR Techniques: COSY and NOESY experiments identify through-space correlations between protons in distinct rings, confirming spatial proximity unique to spiro systems. For example, in analogous spirothiazine derivatives, NOESY cross-peaks between bridgehead protons confirmed connectivity .

What purification techniques are optimal for isolating the hydroiodide salt with high stereochemical purity?

Basic Methodology:

  • Recrystallization: Ethanol or ethanol/water mixtures are effective for removing unreacted benzyl precursors. Evidence from spirothiazine syntheses shows yields >60% after recrystallization .
  • Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates regioisomers. Ensure iodine compatibility by pre-treating silica with ammonium iodide to prevent decomposition .

How can spectral data contradictions (e.g., NMR splitting patterns) arising from dynamic effects be resolved?

Advanced Resolution Strategy:

  • Variable-Temperature NMR: Detects conformational flipping in the dioxa-azadispiro framework. For instance, broadening of bridgehead proton signals at low temperatures (e.g., –40°C) indicates restricted rotation .
  • DFT Calculations: Predict equilibrium geometries and compare theoretical/experimental chemical shifts. Hirshfeld surface analysis, as applied to spiro diazepines, can validate dynamic behavior .

What spectroscopic techniques are essential for characterizing this hydroiodide salt?

Core Characterization Workflow:

  • 1H/13C NMR: Assign spiro junction protons (δ 4.0–5.0 ppm) and quaternary carbons (e.g., δ 76–80 ppm for bridgehead carbons) .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1720 cm⁻¹) and ammonium (N⁺–H, ~2500 cm⁻¹) groups .
  • Mass Spectrometry (ESI+): Detect molecular ion clusters ([M+H]⁺ or [M–I]⁺) with isotopic patterns consistent with iodine .

How can computational methods predict the hydroiodide salt’s conformational stability?

Advanced Computational Approach:

  • Density Functional Theory (DFT): Models energy minima for spiro conformers. For example, DFT studies on cyclopenta-diazepines revealed stabilization via π-stacking between benzyl and adjacent rings .
  • Molecular Dynamics Simulations: Assess solvent effects on spiro framework flexibility, particularly in polar solvents that may disrupt intramolecular hydrogen bonds .

What strategies address discrepancies between experimental and theoretical elemental analysis data?

Troubleshooting Methodology:

  • Hydrate Identification: Thermogravimetric analysis (TGA) detects bound water, which may skew carbon/hydrogen ratios. Dry samples under vacuum (e.g., 100°C, 24 hours) before analysis .
  • Counterion Stoichiometry: Verify iodide content via ion chromatography or argentometric titration to ensure 1:1 salt formation .

How does the benzyl group influence the compound’s reactivity in further functionalization?

Mechanistic Insight:

  • Steric Shielding: The benzyl substituent hinders nucleophilic attack at the adjacent nitrogen, directing reactivity to less hindered positions (e.g., spiro oxygen atoms). This is observed in spirothiazine derivatives, where benzyl groups reduce alkylation rates at N-9 .
  • Electronic Effects: Resonance donation from the benzyl ring stabilizes positive charge on the ammonium center, enhancing solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.